tert-Butyl 20-Hydroxyicosanoate
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Overview
Description
tert-Butyl 20-Hydroxyicosanoate: is an organic compound with the molecular formula C24H48O3 It is an ester derivative of eicosanoic acid, featuring a tert-butyl group and a hydroxyl group at the 20th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 20-Hydroxyicosanoate can be synthesized through esterification reactions involving eicosanoic acid and tert-butyl alcohol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 20-Hydroxyicosanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
tert-Butyl 20-Hydroxyicosanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 20-hydroxyicosanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing eicosanoic acid, which may have biological effects .
Comparison with Similar Compounds
- tert-Butyl 20-Hydroxyhexadecanoate
- tert-Butyl 20-Hydroxyoctadecanoate
- tert-Butyl 20-Hydroxydecanoate
Comparison: tert-Butyl 20-Hydroxyicosanoate is unique due to its longer carbon chain and specific positioning of the hydroxyl group. This structural difference can influence its chemical reactivity and biological interactions, making it distinct from other similar compounds .
Properties
Molecular Formula |
C24H48O3 |
---|---|
Molecular Weight |
384.6 g/mol |
IUPAC Name |
tert-butyl 20-hydroxyicosanoate |
InChI |
InChI=1S/C24H48O3/c1-24(2,3)27-23(26)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-25/h25H,4-22H2,1-3H3 |
InChI Key |
UNVCJVIGKUUMIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
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